molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Cat. No.: B2975639
CAS No.: 66367-04-2
M. Wt: 230.6
InChI Key: JAIXZTSSBNLOQK-UHFFFAOYSA-N
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Description

“2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” is an organic compound with the molecular formula C8H7ClN2O4 . It is a derivative of acetic acid where the methane group is linked to a 4-Chloro-2-nitrophenyl amino group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The exact structure can be determined using spectroanalytical data such as NMR and IR .

Scientific Research Applications

Metabolism and Toxicology Research

Studies involving compounds with structural similarities to 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, such as those involving chloronitrobenzenes and chlorophenoxyacetic acids, are prominent in the context of metabolism and toxicology. For instance, research on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, provides insights into how similar compounds are metabolized and excreted in humans (Karanam et al., 2007). Similarly, the study of urinary metabolites from individuals acutely poisoned with p-chloronitrobenzene highlights the metabolic pathways and potential toxic effects of related nitrophenyl compounds (Yoshida et al., 1992).

Environmental and Occupational Health

Research on the environmental and occupational health impacts of chlorophenoxyacetic acids and chloronitrobenzenes can offer parallels to the applications of this compound. Studies on the effects of phenoxyherbicides and chlorophenols on human health (Smith et al., 1984) and the identification of urinary metabolites in workers exposed to chloronitrobenzene (Jones et al., 2007) are key in understanding the environmental and occupational implications of exposure to such compounds.

Drug Development and Pharmacokinetics

The study of compounds with chloro and nitro functional groups has implications in drug development, particularly in understanding the pharmacokinetics, metabolism, and excretion of novel therapeutic agents. For example, the investigation of the absorption, metabolism, and excretion of MK-0524 (Karanam et al., 2007) is relevant for developing drugs with similar structural features to this compound.

Chemical Safety and Regulation

Studies on the toxicological profile and safety regulations of compounds like 2,4-Dichlorophenoxyacetic acid (Osterloh et al., 1983) and the effects of exposure to similar chemicals in occupational settings provide a foundation for understanding the safety, regulation, and potential hazards associated with the use of this compound in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-nitroanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIXZTSSBNLOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26.2 g (0,137 mol) of 2,5-dichloro-1-nitrobenzene, 20.6 g (0,274 mol) of glycine and 18.9 g (0.137 mol) of potassium carbonate in 200 ml of diethylene glycol were heated at 120° C. for 1 h. After cooling, 100 ml of water were added and the solution was acidified with 1M hydrochloric acid. The precipitate was filtered off with suction to yield 17.1 g (54%) of the product.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

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